molecular formula C8H5BrN2 B018671 5-Bromophthalazine CAS No. 103119-78-4

5-Bromophthalazine

Cat. No.: B018671
CAS No.: 103119-78-4
M. Wt: 209.04 g/mol
InChI Key: PFWLAJKBPRUGNT-UHFFFAOYSA-N
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Description

5-Bromophthalazine is a heterocyclic compound with the molecular formula C8H5BrN2 and a molecular weight of 209.04 g/mol . It is a derivative of phthalazine, where a bromine atom is substituted at the 5-position of the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromophthalazine typically involves the halogenation of phthalazine derivatives. One common method is the reaction of 1,4-dioxophthalazine with phosphorus pentabromide (PBr5) in a sealed reaction vessel . The reaction is carried out at elevated temperatures (140-150°C) for several hours, followed by purification steps to isolate the desired product .

Another method involves the reduction of 4-bromophthalic anhydride in an organic solvent to obtain a mixture of 5-bromophthalide and 6-bromophthalide. The reaction mixture is then acidified, and the phases are separated. Selective crystallization from the organic phase yields 5-bromophthalide, which can be further converted to this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromophthalazine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position enhances its reactivity and allows it to participate in various biochemical processes. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorophthalazine: Similar in structure but with a chlorine atom instead of bromine.

    5-Fluorophthalazine: Contains a fluorine atom at the 5-position.

    5-Iodophthalazine: Features an iodine atom at the 5-position.

Uniqueness

5-Bromophthalazine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that other halogenated phthalazines may not be able to achieve .

Properties

IUPAC Name

5-bromophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWLAJKBPRUGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545827
Record name 5-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103119-78-4
Record name 5-Bromophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103119-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL 3-neck round-bottom flask was added (1E,2E)-1,2-bis(3-bromobenzylidene)hydrazine (13.0 g, 35.5 mmol), aluminum(III) chloride (71.0 g, 533 mmol), and aluminum(III) bromide (71.0 g, 266 mmol). The mixture was stirred at 185-200° C. for 1 hour. The dark gum was cooled in an ice bath and slowly treated with 1.5 L of water. The suspension was filtered, and the precipitate was washed with 5% HCl. The solution was made basic with 15% potassium hydroxide and extracted with EtOAc three times. The organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was recrystallized from EtOAc and hexane to provide 5-bromophthalazine (3.12 g, 42%). LCMS (M+H) 209.2 calc. for C8H6BrN2 209.0. 1H NMR (400 MHz, CDCl3): δ ppm 7.78-7.83 (m, 1H) 7.95 (d, J=8.02 Hz, 1H) 8.14 (d, 1H) 9.49 (s, 2H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of 5-Bromophthalazine hemihydrate?

A1: The molecular formula of this compound hemihydrate is C8H5BrN2·0.5H2O []. This indicates that one molecule of this compound crystallizes with half a molecule of water. Structurally, the this compound molecule is essentially planar [].

Q2: How does the crystal structure of this compound hemihydrate influence its intermolecular interactions?

A2: The crystal structure of this compound hemihydrate exhibits specific intermolecular interactions. The oxygen atom of the water molecule sits on a twofold rotation axis and participates in O—H⋯N hydrogen bonds with the nitrogen atoms of the phthalazine ring []. Additionally, short N⋯Br contacts with a distance of 2.980 (3) Å are observed []. These interactions collectively contribute to the formation of a two-dimensional network structure within the crystal lattice, extending parallel to the (101) plane [].

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